molecular formula C15H19NO5 B1396282 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid CAS No. 1259323-78-8

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Cat. No. B1396282
M. Wt: 293.31 g/mol
InChI Key: BWILLSLXSIKGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid” is a chemical compound with the molecular formula C15H19NO5 . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid” consists of a benzoic acid group attached to an azetidine ring via an oxygen atom. The azetidine ring is further substituted with a tert-butoxycarbonyl group .

Scientific Research Applications

Synthesis and Structural Studies

  • Heterocyclic Amino Acid Synthesis : The compound has been utilized in the synthesis of novel heterocyclic amino acids, as demonstrated in the study where methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was synthesized (Dzedulionytė et al., 2021).

  • Crystallography : Research has focused on understanding the crystal structures of related compounds. For example, a study on four oxoindole-linked α-alkoxy-β-amino acid derivatives provided insights into the conformation and hydrogen-bond interactions of similar molecules (Ravikumar et al., 2015).

  • Polymorphic Transitions : A study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid revealed important details about polymorphic transitions due to grinding, offering insights into molecular and crystal structural changes (Konovalova et al., 2022).

Medicinal Chemistry

  • Elastase Inhibition : Compounds with a similar structure have been studied for their potential as elastase inhibitors. One such study involved the synthesis of various azetidin-2-ones and their evaluation as human leukocyte elastase inhibitors (Finke et al., 1995).

  • Protease Inhibitors : A study on the synthesis of glutamic acid and glutamine peptides incorporating a similar structure showed the potential of these compounds as SARS-CoV protease inhibitors, demonstrating their relevance in antiviral research (Sydnes et al., 2006).

Material Science

  • Supramolecular Assembly : Research has been conducted on the assembly of functionalized 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, closely related to the compound , to understand their organization into two-dimensional supramolecular assemblies (Seidel et al., 1995).

Safety And Hazards

The safety and hazards associated with “4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid” are not specified in the available resources .

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILLSLXSIKGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.